molecular formula C11H23BrO B108197 11-Bromo-1-undecanol CAS No. 1611-56-9

11-Bromo-1-undecanol

Cat. No. B108197
CAS RN: 1611-56-9
M. Wt: 251.2 g/mol
InChI Key: XFGANBYCJWQYBI-UHFFFAOYSA-N
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Description

11-Bromo-1-undecanol is a chemical compound that serves as a versatile intermediate in the synthesis of various chemical substances. It is particularly useful in the preparation of molecules with potential applications in biochemistry, materials science, and organic synthesis. The compound's utility stems from the presence of the bromo functional group, which can undergo various chemical reactions, allowing for the extension of the carbon chain or the introduction of other functional groups.

Synthesis Analysis

The synthesis of 11-Bromo-1-undecanol and its derivatives has been explored in several studies. For instance, the preparation of 11-bromoundecanoic acid from 10-undecanoic acid using hydrobromic acid has been optimized to achieve high yields, with the best conditions involving a mixed solvent of benzene and toluene and a reaction temperature of 5-20°C . Another study achieved a 92% yield under slightly different conditions, using toluene as the solvent and a reaction temperature range of 0-15°C . These methods demonstrate the feasibility of synthesizing 11-bromo-1-undecanol derivatives efficiently.

Molecular Structure Analysis

The molecular structure of compounds related to 11-Bromo-1-undecanol has been characterized using various analytical techniques. For example, the crystal structure of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, was determined to be monoclinic with fully extended hydrocarbon chains in the crystalline state . This contrasts with the folded configurations proposed for phospholipids in biological membranes.

Chemical Reactions Analysis

11-Bromo-1-undecanol can undergo a variety of chemical reactions. It can be used to synthesize undecagold cluster molecules, which are useful as biochemical labeling reagents . Additionally, it can be converted into 11,11'-dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymer brushes from gold surfaces via ATRP, with high overall yield . The compound can also be transformed into undecanoic acid-11-sulfonic acid sodium, which is characterized by ^1H NMR, IR, and elemental analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-Bromo-1-undecanol derivatives are influenced by the functional groups present in the molecule. For instance, the synthesis of 11-fluoroundecanoic acid from 11-bromo undecanoic acid involves a halogen exchange reaction, with parameters such as temperature, pressure, and solvent affecting the yield . The amphiphilic nature of certain derivatives, such as 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, imparts antioxidant properties that have been investigated in comparison with non-amphiphilic analogues .

Scientific Research Applications

  • Synthesis of Polymers and Surfactants : 11-Bromo-1-undecanol serves as a key intermediate in the synthesis of various polymers and surfactants. For instance, it is used in the efficient synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], which is a conventional initiator for grafting polymer brushes from gold surfaces via ATRP (Atom Transfer Radical Polymerization) (Belegrinou et al., 2010). Additionally, it has been employed in the preparation of non-ionic thiol-ended surfactants through esterification processes (Vidal & Hamaide, 1995).

  • Corrosion Prevention and Surface Modification : This compound is used in the development of monolayers and polymer films that protect metals like iron from corrosion. An example is the modification of a monolayer of 11–mercapto–1–undecanol adsorbed on iron surfaces, which has shown effectiveness in preventing corrosion in certain environments (Nozawa & Aramaki, 1999).

  • Biosensor Development : In the realm of biosensor development, 11-Bromo-1-undecanol is used to create thiol-functionalized surfaces, which are critical for immobilizing biomolecules on substrate surfaces. This application is significant in enhancing the performance and sensitivity of various biosensors (McGovern & Thompson, 1999).

  • Extraction and Determination of Heavy Metals : Interestingly, this compound has been utilized in novel extraction methods for determining heavy metals in soil and vegetables. A study describes a liquid-phase microextraction method using a green solvent that includes 1-undecanol, demonstrating its potential in environmental monitoring and assessment (Habibollahi et al., 2018).

  • Chemical Synthesis and Material Science : 11-Bromo-1-undecanol is also used in the synthesis of various chemical compounds and in material science research. For example, it plays a role in the synthesis of 11-bromoundecanoic acid, an intermediate product in the production of nylon-11 (Cui Jian, 2002).

Safety And Hazards

11-Bromo-1-undecanol should be kept in a dry, cool, and well-ventilated place. It should be kept away from strong oxidizing agents . Contact with skin and eyes should be avoided, and it should not be ingested .

properties

IUPAC Name

11-bromoundecan-1-ol
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InChI

InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
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InChI Key

XFGANBYCJWQYBI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H23BrO
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DSSTOX Substance ID

DTXSID00167061
Record name 11-Bromoundecanol
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Molecular Weight

251.20 g/mol
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Physical Description

White to beige crystals; [Acros Organics MSDS]
Record name 11-Bromo-1-undecanol
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Product Name

11-Bromo-1-undecanol

CAS RN

1611-56-9
Record name 11-Bromo-1-undecanol
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Record name 11-Bromo-1-undecanol
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Synthesis routes and methods

Procedure details

A solution of 5 g. of 11-bromoundecanoic acid and 20 ml. of tetrahydrofuran is stirred at 0° C. while 16 ml. of 1 M borane in tetrahydrofuran is added during 15 minutes. The mixture is stirred 18 hours at ambient temperature, poured into ice-water, and extracted with ether. The dried extract is evaporated and the residual oil crystallized from hexane to yield 11-bromoundecanol as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
622
Citations
T Zhang, FP Zheng, XH Xu, C Huang… - Advanced Materials …, 2014 - Trans Tech Publ
A novel synthesis method of bromoalkanol at high selectivity from the monobromination of diol with aqueous HBr (48%) in toluene under microwave irradiation was reported in this paper…
Number of citations: 1 www.scientific.net
S Song, JG Rudick - pstorage-acs-6854636.s3 …
… 11-Bromo-1-undecanol (1.5089 g, 6.0068 mmol) was added slowly to a mixture of S7 (1.00 g, 4.99 mmol) in anhydrous DMF (25.0 mL) and K2CO3 (1.41 g, 0.0102 mol). The reaction …
SK Kang, HG Goh, JM Park, KL Hwang… - Bulletin of the Korean …, 1985 - koreascience.kr
… 11–Bromo-1-undecanol THP ether (4) was easily prepared from 11-bromo–1–undecanol … , sodium acetylide could be alkylated with 11–bromo–1–undecanol THP ether (4) to give 12-…
Number of citations: 8 koreascience.kr
TC Dinh - Can Tho University Journal of Science, 2018 - ctujs.ctu.edu.vn
… monoenyl compounds was started from commercialized 11-bromo-1-undecanol. This C11 … a ylide derived from commercially available 11-bromo-1-undecanol. This report deals with a …
Number of citations: 2 ctujs.ctu.edu.vn
M Abbasian, R Mahi - Journal of Experimental Nanoscience, 2014 - Taylor & Francis
… The esterification of 11-bromo-1-undecanol with α-phenyl chloroacetyl chloride yielded α-phenyl chloroacetylated undecanol. Second, the chlorine groups were converted to nitroxide-…
Number of citations: 24 www.tandfonline.com
KD Demir, MA Tasdelen, T Uyar… - Journal of Polymer …, 2011 - Wiley Online Library
… A pyridine-substituted benzoxazine was first synthesized and quaternized by 11-bromo-1-undecanol and then used for ion exchange reaction with sodium ions in MMT to obtain …
Number of citations: 56 onlinelibrary.wiley.com
M Kampferbeck, T Vossmeyer, H Weller - pstorage-acs-6854636.s3 …
… In a 100 mL round-bottom flask equipped with a stirring bar, 5.0 g 11-bromo-1-undecanol (19.9 mmol) were dissolved in 50 mL 2methoxy-2-methylpropane and 5 mL 3,4-dihydro-2H-…
H Eun, Y Umezawa - Analytica chimica acta, 1998 - Elsevier
… 11-Bromo-1-undecanol and sodium thiosulfate pentahydrate were refluxed under argon for 3 h in 1:1 ethanol–water. The solvent was removed by rotary evaporation, and the solid …
Number of citations: 27 www.sciencedirect.com
W Kim, D Chung, JH Kim - Journal of applied polymer science, 2008 - Wiley Online Library
… Quaternary ammonium salts with dimethyl, octyl, hydroxyundecyl branches were synthesized by the addition reaction of dimethyloctylamine and 11-bromo-1-undecanol and were used …
Number of citations: 22 onlinelibrary.wiley.com
J Wang, P Sun, Z Zheng, F Wang, X Wang - Polymer degradation and …, 2012 - Elsevier
… 1 H NMR spectra of 11-bromo-1-undecanol (Br–C 11 H 22 –OH), 11,11′-… The elimination of the peak at 3.40 ppm in 11-bromo-1-undecanol and emergence of the peak at 2.67 ppm …
Number of citations: 12 www.sciencedirect.com

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